molecular formula C16H20N4O2 B6641004 1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea

1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea

Cat. No.: B6641004
M. Wt: 300.36 g/mol
InChI Key: GNEZMOYLPNIEGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure combining a hydroxycyclobutyl group, a methylpyrazolyl group, and a phenylurea moiety, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea typically involves multiple steps:

    Formation of the Hydroxycyclobutyl Intermediate: This step involves the cyclization of a suitable precursor to form the hydroxycyclobutyl ring. Common reagents include cyclobutanone and a reducing agent such as sodium borohydride.

    Attachment of the Methylpyrazolyl Group: The hydroxycyclobutyl intermediate is then reacted with a methylpyrazole derivative under conditions that facilitate nucleophilic substitution, often using a base like potassium carbonate.

    Formation of the Phenylurea Moiety: The final step involves the reaction of the intermediate with an isocyanate derivative to form the phenylurea structure. This step typically requires a catalyst such as triethylamine and is conducted under mild heating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The hydroxycyclobutyl group could facilitate binding to active sites, while the phenylurea moiety might interact with hydrophobic pockets within proteins.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxycyclohexyl phenyl ketone: Similar in having a hydroxycycloalkyl group but differs in the ketone functionality.

    3-Methylpyrazolyl derivatives: Compounds with similar pyrazole structures but different substituents.

    Phenylurea derivatives: Compounds with the phenylurea moiety but different side chains.

Uniqueness

1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea is unique due to the combination of its hydroxycyclobutyl, methylpyrazolyl, and phenylurea groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[(1-hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-12-7-10-20(19-12)14-6-3-2-5-13(14)18-15(21)17-11-16(22)8-4-9-16/h2-3,5-7,10,22H,4,8-9,11H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEZMOYLPNIEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=CC=C2NC(=O)NCC3(CCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.